Mutilin 11,14-Diacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1S,2R,3S,4S,6R,7R,8R,14R)-3-acetyloxy-4-ethenyl-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O5/c1-8-22(6)13-19(28-16(4)25)23(7)14(2)9-11-24(12-10-18(27)20(23)24)15(3)21(22)29-17(5)26/h8,14-15,19-21H,1,9-13H2,2-7H3/t14-,15+,19-,20+,21+,22-,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLXWJXULUVNMW-JAPZEOGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)OC(=O)C)(C)C=C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)OC(=O)C)(C)C=C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for Mutilin 11,14 Diacetate and Its Derivatives
Total Synthesis Approaches to the Mutilin (B591076) Core
The total synthesis of the mutilin core, a tricyclic 5-6-8 ring system, has been a benchmark for assessing the power and creativity of modern synthetic organic chemistry. Various strategies have been devised to tackle this complex scaffold, each with its own set of advantages and challenges.
Pioneering Strategies in (+)-Mutilin Total Synthesis
Early endeavors in the total synthesis of (+)-mutilin laid the groundwork for subsequent, more refined approaches. These initial routes were often lengthy and required meticulous planning to control the stereochemistry of the multiple chiral centers within the molecule. Key transformations in these pioneering syntheses included strategic bond formations to construct the characteristic eight-membered ring, which was often the most challenging aspect of the synthesis. These early efforts, while not always the most efficient, were crucial in demonstrating the feasibility of synthesizing such a complex natural product from simple starting materials and provided valuable insights into the reactivity of key intermediates.
Advanced Transannular Cycloaddition/Fragmentation Tactics
More contemporary approaches to the mutilin core have leveraged powerful chemical transformations to achieve greater efficiency and elegance. One notable strategy involves the use of a transannular [2+2] photocycloaddition followed by a fragmentation reaction. researchgate.netnih.govnih.gov This tactic allows for the construction of the challenging 5-6-8 propellane-like skeleton in a highly controlled manner. nih.gov The synthesis often begins with the construction of a bicyclic precursor, which then undergoes an intramolecular photocycloaddition to form a cage-like intermediate. researchgate.netnih.gov Subsequent fragmentation of this intermediate then reveals the desired tricyclic mutilin core. researchgate.net This approach has proven to be a powerful method for accessing the mutilin scaffold and has been successfully applied in the total synthesis of (+)-mutilin. researchgate.netnih.govnih.gov
A representative reaction scheme for this strategy is outlined below:
| Step | Reaction | Key Features |
| 1 | Construction of a 6,9-bicycle | Claisen rearrangement |
| 2 | Transannular [2+2] photocycloaddition | Formation of a polycyclic intermediate |
| 3 | Ring-opening fragmentation | Forging the 5-6-8 propellane-like skeleton |
| 4 | Late-stage functionalization | Alkylations and reductions to complete the synthesis |
Samarium(II) Iodide-Mediated Cyclization Reactions in Core Construction
Another powerful tool that has been employed in the synthesis of the mutilin core is the samarium(II) iodide (SmI2)-mediated cyclization. nih.govfigshare.com This single-electron transfer reagent has proven to be particularly effective in promoting the formation of the eight-membered ring, a key structural feature of mutilin. nih.govfigshare.com In these syntheses, a carefully designed acyclic precursor containing appropriate functional groups is treated with SmI2, which initiates a radical cyclization cascade to form the desired carbocyclic ring system. nih.gov The high degree of stereoselectivity often observed in these reactions is a significant advantage, allowing for the precise control of the stereochemistry of the newly formed chiral centers. nih.govfigshare.com This method has been successfully utilized in an 18-step synthesis of (+)-pleuromutilin, a closely related and medicinally important derivative of mutilin. nih.govfigshare.com
The key features of this approach can be summarized as follows:
| Feature | Description |
| Key Reagent | Samarium(II) Iodide (SmI2) |
| Key Transformation | Highly stereoselective radical cyclization |
| Ring Formation | Construction of the eight-membered ring |
| Stereocontrol | A stereospecific transannular researchgate.netescholarship.org-hydrogen atom transfer to set the C10 stereocenter |
Comparison of Classical and Modern Synthetic Routes to the Mutilin Cyclooctane (B165968) System
The evolution of synthetic strategies for constructing the mutilin cyclooctane system highlights the significant advancements in organic synthesis over the years.
| Aspect | Classical Routes | Modern Routes |
| Efficiency | Often lengthy and less step-economical | Generally more concise and efficient |
| Key Transformations | Often relied on more traditional named reactions | Employ powerful and often catalytic transformations like transannular cycloadditions and SmI2-mediated cyclizations researchgate.netnih.govfigshare.com |
| Stereocontrol | Could be challenging and require multiple steps | Often achieve high levels of stereocontrol in key bond-forming reactions nih.govfigshare.com |
| Overall Yield | Typically lower | Generally higher |
Semi-Synthetic Derivatization of Mutilin 11,14-Diacetate
While total synthesis provides a means to access the mutilin core, semi-synthesis, starting from the naturally occurring mutilin or its derivatives, is a more common approach for the preparation of novel analogs with improved biological properties. This compound itself is a derivative of mutilin where the hydroxyl groups at positions 11 and 14 are acetylated. Further derivatization of this compound would typically involve the selective manipulation of these acetate (B1210297) groups.
Regioselective Functionalization of C11 and C14 Hydroxyls
The selective functionalization of the C11 and C14 hydroxyl groups of mutilin is a cornerstone of the semi-synthetic efforts to generate new pleuromutilin-class antibiotics. While direct derivatization of this compound is not the most common strategy, the principles of regioselective functionalization of the parent diol, mutilin, are highly relevant.
The C14 hydroxyl group is generally more sterically accessible and reactive than the C11 hydroxyl group. This inherent difference in reactivity allows for the regioselective acylation of the C14 position. For instance, treatment of mutilin with an activated carboxylic acid derivative under controlled conditions can lead to the selective formation of the C14-ester. This is the primary strategy used to synthesize a vast library of pleuromutilin (B8085454) derivatives with modified side chains at this position.
To achieve selective functionalization at the C11 position, the more reactive C14 hydroxyl group must first be protected. A common strategy involves the selective acylation of the C14 hydroxyl, followed by modification of the C11 hydroxyl, and subsequent deprotection of the C14 position if necessary.
Enzymatic approaches have also been explored for the regioselective acylation of polyhydroxylated molecules, and such methods could potentially be applied to the selective functionalization of mutilin's hydroxyl groups. Lipases, for example, can exhibit high regioselectivity in acylation reactions, which could provide a milder and more selective alternative to traditional chemical methods.
In the context of this compound, derivatization would likely proceed via a selective hydrolysis (deacetylation) of one of the acetate groups, followed by the introduction of a new functional group at the newly liberated hydroxyl position. The selective hydrolysis could potentially be achieved using enzymatic methods or by carefully controlling the reaction conditions (e.g., pH, temperature, and stoichiometry of the hydrolyzing agent). The primary hydroxyl at C14 is generally more susceptible to hydrolysis than the secondary hydroxyl at C11, which could allow for selective deacetylation at the C14 position. Once one of the hydroxyl groups is unmasked, a wide range of chemical transformations can be performed to introduce new side chains and functionalities, leading to the generation of novel mutilin derivatives.
Strategies for Bis-acylation at C11 and C14
The selective acylation of the hydroxyl groups at the C11 and C14 positions of the mutilin scaffold is a critical step in the synthesis of many potent derivatives, including this compound. The differential reactivity of these secondary and tertiary alcohols allows for stepwise acylation strategies.
One reported method for the preparation of (+)-12-epi-pleuromutilin involves a stepwise acylation process. Initially, the C11 alcohol is acylated using trifluoroacetylimidazole. This is followed by the acylation of the C14 alcohol with O-trifluoroacetylglycolic acid. The final step involves the in situ methanolysis of the trifluoroacetyl esters to yield the desired product. semanticscholar.org This sequential approach is necessary to control the regioselectivity of the acylation reactions.
Table 1: Reagents for Stepwise Acylation of Mutilin Derivatives
| Step | Target Hydroxyl Group | Acylating Agent |
| 1 | C11 | Trifluoroacetylimidazole |
| 2 | C14 | O-trifluoroacetylglycolic acid |
This strategy highlights the importance of choosing appropriate activating groups and reaction conditions to achieve selective functionalization of the mutilin core.
Preparation of Mutilin Analogues via C14 Modifications (e.g., Carbamates, Amides)
Modifications at the C14 position of the mutilin scaffold have been a primary focus for the development of new antibiotic candidates with enhanced potency and altered pharmacokinetic profiles. The introduction of carbamate (B1207046) and amide functionalities at this position has yielded promising results.
The synthesis of C14-amido mutilin derivatives has been explored through a multi-step sequence starting from diacetylmutilin. sdu.dk Treatment with potassium tert-butoxide affords a cyclopropyl (B3062369) mutilin intermediate. Subsequent reaction with sodium azide (B81097), followed by reduction of the azide and conversion of the resulting C14 amine to an amide, provides the desired analogue. sdu.dk
Another strategy involves the introduction of a piperazinyl urea (B33335) linkage at the C14 side chain. This is achieved by first converting the C14 hydroxyl group of pleuromutilin to a tosylate. This tosylate then undergoes nucleophilic substitution with piperazine (B1678402) to yield a key intermediate. This intermediate can then be further reacted with substituted 2,2,2-trichloro-acetamides to generate a diverse library of C14-modified pleuromutilin derivatives. nih.gov
Table 2: Selected Synthetic Strategies for C14 Amide and Carbamate Analogues
| Starting Material | Key Intermediate | C14-Modification |
| Diacetylmutilin | Cyclopropyl mutilin | Amide |
| Pleuromutilin | Pleuromutilin-22-O-tosylate | Piperazinyl urea |
These modifications demonstrate the versatility of the C14 position for introducing complex side chains to modulate the biological activity of the mutilin scaffold.
Generation of Prodrugs from Mutilin Derivatives
A significant challenge in the development of mutilin-based antibiotics is their often poor aqueous solubility, which can limit their therapeutic application, particularly for intravenous administration. To address this, a phosphate (B84403) prodrug strategy has been investigated. nih.gov
Water-soluble phosphate prodrugs of pleuromutilin analogues have been designed and synthesized. nih.gov This approach involves the phosphorylation of a hydroxyl group on the mutilin derivative, often on a phenolic moiety introduced at the C14 side chain. These phosphate esters exhibit significantly improved aqueous solubility at near-neutral pH and demonstrate sufficient stability in buffer solutions. nih.gov In vivo, these prodrugs are designed to be cleaved by endogenous phosphatases to release the active parent drug. One such phenol (B47542) pleuromutilin phosphate prodrug has shown favorable pharmacokinetic profiles and potent in vivo efficacy against methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA) strains. nih.gov
Table 3: Properties of a Pleuromutilin Phosphate Prodrug
| Property | Observation |
| Aqueous Solubility (at near-neutral pH) | >50 mg/mL |
| In vivo Efficacy | Comparable to vancomycin (B549263) against MSSA and MRSA |
This prodrug approach represents a viable strategy to overcome the solubility limitations of potent mutilin derivatives, thereby enhancing their clinical potential.
Late-Stage Diversification Techniques for Modifying the Mutilin Scaffold
Late-stage diversification is a powerful strategy in medicinal chemistry that allows for the rapid generation of a library of analogues from a common advanced intermediate. This approach is particularly valuable for complex natural products like mutilin, where de novo synthesis of each derivative is impractical.
A modular synthetic approach has been developed that enables the late-stage construction of the mutilin macrocycle. mdpi.com This strategy allows for the introduction of diversity at various positions of the scaffold in the final steps of the synthesis. For example, an exocyclic alkene can be incorporated to serve as a handle for late-stage equatorial functionalization. mdpi.com
Another powerful technique for late-stage diversification of the mutilin core is hydroxyl-directed C–H silylation. mdpi.com This method utilizes an iridium catalyst to selectively silylate the methyl groups of pleuromutilin, directed by the C11 hydroxyl group. The resulting silyl (B83357) ethers can then be oxidized to introduce hydroxyl groups at the C16, C17, and C18 positions. mdpi.com These newly introduced functional groups can then be further manipulated to generate a range of derivatives that would be difficult to access through traditional synthetic methods.
Table 4: Late-Stage Diversification Techniques for the Mutilin Scaffold
| Technique | Position of Modification | Key Transformation |
| Modular Synthesis | Various | Late-stage macrocycle construction |
| Functionalization of Exocyclic Alkene | C12 equatorial | Various additions |
| Hydroxyl-directed C–H Silylation | C16, C17, C18 | Iridium-catalyzed silylation followed by oxidation |
These innovative strategies provide efficient access to a wide array of mutilin analogues, facilitating the exploration of structure-activity relationships.
Synthesis of Metabolically-Related Mutilin Compounds
Understanding the metabolic fate of mutilin derivatives is crucial for drug development, as metabolites can exhibit altered activity or contribute to toxicity. The synthesis of these metabolites is therefore essential for pharmacological and toxicological studies. A key metabolic pathway for pleuromutilins is oxidation, particularly at the C8 position, which often leads to deactivation. mdpi.com
The synthesis of hydroxylated mutilin metabolites has been achieved through both chemical and biological methods. A scalable chemical synthesis of (2S)-hydroxymutilin has been developed, starting from pleuromutilin. A key step in this synthesis is a modified Rubottom oxidation of a silyl enol ether intermediate, which allows for efficient and selective hydroxylation at the C2 position. nih.govsdu.dk
Biotransformation using microbial cultures has proven to be a highly effective method for producing various hydroxylated mutilin derivatives. Fermentation of mutilin with Streptomyces griseus has been shown to produce (8S)-hydroxymutilin, (7S)-hydroxymutilin, and (2S)-hydroxymutilin. nih.gov Similarly, Cunninghamella echinulata can convert mutilin to (2S)-hydroxymutilin. nih.gov The biotransformation of mutilin by S. griseus has been successfully scaled up to produce gram quantities of these important metabolites. nih.gov Furthermore, the C-8 keto pleuromutilin derivative has been synthesized from the biotransformation product 8-hydroxy mutilin via a selective oxidation using tetrapropylammonium (B79313) perruthenate.
Table 5: Synthesis of Hydroxylated Mutilin Metabolites
| Metabolite | Synthetic Method | Key Reagents/Microorganism |
| (2S)-hydroxymutilin | Chemical Synthesis | Modified Rubottom oxidation |
| (2S)-hydroxymutilin | Biotransformation | Streptomyces griseus, Cunninghamella echinulata |
| (7S)-hydroxymutilin | Biotransformation | Streptomyces griseus |
| (8S)-hydroxymutilin | Biotransformation | Streptomyces griseus |
| C-8 keto pleuromutilin | Chemical Synthesis | Tetrapropylammonium perruthenate |
Green Chemistry Principles in Mutilin Derivative Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of complex pharmaceutical compounds to reduce environmental impact and improve efficiency. In the context of mutilin derivative synthesis, biocatalysis is emerging as a powerful tool.
Exploration of Biocatalytic Approaches in Mutilin Synthesis
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and under mild reaction conditions. As discussed in the previous section, the microbial hydroxylation of mutilin is a prime example of a successful biocatalytic approach in this field. nih.gov
The use of Streptomyces griseus and Cunninghamella echinulata to produce specific hydroxylated metabolites of mutilin offers several advantages over traditional chemical methods. nih.gov These biotransformations often proceed with high regio- and stereoselectivity, avoiding the need for complex protecting group strategies and reducing the number of synthetic steps. The reactions are typically carried out in aqueous media under ambient temperature and pressure, further enhancing their green credentials. The scalability of these fermentations to produce significant quantities of metabolites underscores the industrial applicability of this biocatalytic approach. nih.gov
Atom Economy and Efficiency in Reaction Design
In the pursuit of sustainable and environmentally responsible chemical synthesis, the principle of atom economy has emerged as a critical metric for evaluating the efficiency of a chemical reaction. wikipedia.org Coined by Barry Trost, atom economy assesses the extent to which atoms from the starting materials are incorporated into the final desired product. wikipedia.org An ideal reaction would have 100% atom economy, meaning all atoms of the reactants are found in the product, with no atoms wasted as byproducts. libretexts.org This concept is particularly pertinent in the pharmaceutical industry for the synthesis of complex molecules like this compound and its derivatives, where minimizing waste and maximizing efficiency are paramount for both economic and environmental reasons. docbrown.info
The synthesis of this compound from Mutilin involves the acetylation of the hydroxyl groups at the C11 and C14 positions. The choice of acetylating agent and catalyst significantly influences the atom economy of this transformation.
Traditional Acetylation using Acetic Anhydride (B1165640)
A common method for acetylation involves the use of acetic anhydride in the presence of a base, such as pyridine (B92270) or triethylamine, which acts as a catalyst and acid scavenger.
The balanced chemical equation for the diacetylation of Mutilin using acetic anhydride is as follows:
Mutilin + 2 Acetic Anhydride → this compound + 2 Acetic Acid
To calculate the atom economy of this reaction, we consider the molecular weights of the reactants and the desired product.
Molecular Weight of Mutilin (C₂₀H₃₄O₄): Approximately 354.48 g/mol
Molecular Weight of Acetic Anhydride (C₄H₆O₃): Approximately 102.09 g/mol
Molecular Weight of this compound (C₂₄H₃₈O₆): Approximately 422.56 g/mol
Molecular Weight of Acetic Acid (C₂H₄O₂): Approximately 60.05 g/mol
Calculation of Atom Economy:
Atom Economy = (Molecular Weight of this compound) / (Molecular Weight of Mutilin + 2 * Molecular Weight of Acetic Anhydride) * 100
Atom Economy = (422.56) / (354.48 + 2 * 102.09) * 100
Atom Economy = (422.56) / (354.48 + 204.18) * 100
Atom Economy = (422.56) / (558.66) * 100 ≈ 75.64%
This calculation reveals that even with a 100% chemical yield, a significant portion of the reactant atoms (24.36%) ends up in the byproduct, acetic acid. While effective, this method generates a stoichiometric amount of waste.
Catalytic Acetylation using Acetyl Chloride with a Lewis Acid Catalyst
An alternative approach that can improve atom economy involves the use of a more reactive acetylating agent like acetyl chloride in conjunction with a catalytic amount of a Lewis acid (e.g., ZnCl₂, Sc(OTf)₃).
The balanced chemical equation for this reaction is:
Mutilin + 2 Acetyl Chloride → this compound + 2 HCl
Molecular Weight of Acetyl Chloride (C₂H₃ClO): Approximately 78.50 g/mol
Molecular Weight of Hydrogen Chloride (HCl): Approximately 36.46 g/mol
Calculation of Atom Economy:
Atom Economy = (Molecular Weight of this compound) / (Molecular Weight of Mutilin + 2 * Molecular Weight of Acetyl Chloride) * 100
Atom Economy = (422.56) / (354.48 + 2 * 78.50) * 100
Atom Economy = (422.56) / (354.48 + 157.00) * 100
Atom Economy = (422.56) / (511.48) * 100 ≈ 82.62%
Enzymatic Acetylation
A greener and highly efficient approach involves the use of enzymes, such as lipases, to catalyze the acetylation reaction. These reactions can often be carried out under mild conditions and with high selectivity. A common acetyl donor in enzymatic reactions is ethyl acetate, which can also serve as the solvent.
Mutilin + 2 Ethyl Acetate → this compound + 2 Ethanol
Molecular Weight of Ethyl Acetate (C₄H₈O₂): Approximately 88.11 g/mol
Molecular Weight of Ethanol (C₂H₆O): Approximately 46.07 g/mol
Calculation of Atom Economy:
Atom Economy = (Molecular Weight of this compound) / (Molecular Weight of Mutilin + 2 * Molecular Weight of Ethyl Acetate) * 100
Atom Economy = (422.56) / (354.48 + 2 * 88.11) * 100
Atom Economy = (422.56) / (354.48 + 176.22) * 100
Atom Economy = (422.56) / (530.70) * 100 ≈ 79.62%
Comparison of Synthetic Methods
The following table provides a comparative overview of the atom economy for different methods of synthesizing this compound.
| Acetylating Agent | Catalyst/Reagent | Byproduct(s) | Theoretical Atom Economy (%) |
| Acetic Anhydride | Pyridine/Triethylamine | Acetic Acid | 75.64 |
| Acetyl Chloride | Lewis Acid (e.g., ZnCl₂) | Hydrogen Chloride | 82.62 |
| Ethyl Acetate | Lipase | Ethanol | 79.62 |
This is an interactive data table. You can sort the columns by clicking on the headers.
Biosynthetic Pathway Elucidation of the Mutilin Scaffold
Enzymology of Diterpenoid Biosynthesis Relevant to Mutilin (B591076)
The biosynthesis of the mutilin core originates from the general terpenoid pathway, commencing with the precursor geranylgeranyl pyrophosphate (GGPP). A dedicated suite of enzymes then channels this universal building block toward the unique tricyclic structure of mutilin. The key enzymatic players identified in the mutilin biosynthetic pathway in the producing fungus, Clitopilus passeckerianus, are detailed below.
| Enzyme Class | Specific Enzyme (from C. passeckerianus) | Function in Mutilin Biosynthesis |
| Diterpene Synthase | Geranylgeranyl Diphosphate (B83284) Synthase (GGS) | Catalyzes the formation of the C20 precursor, geranylgeranyl pyrophosphate (GGPP), from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). |
| Diterpene Cyclase | Pleuromutilin (B8085454) Cyclase (Pl-cyc) | A bifunctional enzyme that catalyzes the cyclization of GGPP into the tricyclic intermediate, premutilin. This is a crucial step in establishing the characteristic 5-6-8 ring system of the mutilin scaffold. |
| Cytochrome P450 Monooxygenases | Pl-P450-1, Pl-P450-2, Pl-P450-3 | These enzymes are responsible for a series of oxidative modifications of the mutilin core. Pl-P450-1 and Pl-P450-2 introduce hydroxyl groups at specific positions, while Pl-P450-3 is involved in later-stage oxidations of the side chain. |
| Dehydrogenase | Short-chain Dehydrogenase/Reductase (SDR) | Catalyzes the oxidation of a hydroxyl group to a ketone, a key step in the maturation of the mutilin molecule. |
| Acyltransferase | Acetyltransferase (AT) | Responsible for the acetylation of a hydroxyl group on the mutilin scaffold, a crucial step for the bioactivity of many mutilin derivatives. |
Genetic Analysis of Mutilin Biosynthetic Gene Clusters
The genes encoding the enzymes responsible for mutilin biosynthesis are not randomly scattered throughout the fungal genome. Instead, they are organized into a contiguous stretch of DNA known as a biosynthetic gene cluster (BGC). This clustering facilitates the coordinated regulation and expression of all the genes necessary for the production of the final metabolite.
The pleuromutilin BGC in Clitopilus passeckerianus has been identified and characterized. It comprises a set of core biosynthetic genes, as well as genes that may be involved in regulation and transport. The heterologous expression of this gene cluster in a host organism like Aspergillus oryzae has been a pivotal strategy in elucidating the function of each gene and confirming the biosynthetic pathway.
Key Genes in the Pleuromutilin Biosynthetic Gene Cluster:
| Gene | Encoded Enzyme/Protein | Putative Function |
| Pl-ggs | Geranylgeranyl diphosphate synthase | Synthesis of GGPP |
| Pl-cyc | Diterpene cyclase | Formation of the tricyclic mutilin scaffold (premutilin) |
| Pl-p450-1 | Cytochrome P450 monooxygenase | Hydroxylation of the mutilin core |
| Pl-p450-2 | Cytochrome P450 monooxygenase | Hydroxylation of the mutilin core |
| Pl-p450-3 | Cytochrome P450 monooxygenase | Side-chain oxidation |
| Pl-sdr | Short-chain dehydrogenase/reductase | Oxidation of a hydroxyl group |
| Pl-atf | Acetyltransferase | Acetylation of a hydroxyl group |
The regulation of the mutilin BGC is a complex process, likely involving pathway-specific transcription factors that respond to developmental and environmental cues. Understanding this regulatory network is a key area of research for enhancing mutilin production through metabolic engineering.
Proposed Intermediates and Mechanistic Steps in Mutilin Biogenesis
The conversion of the linear precursor GGPP into the complex tricyclic mutilin scaffold proceeds through a series of proposed intermediates and intricate chemical transformations. The initial and most critical step is the cyclization cascade catalyzed by the diterpene cyclase, Pl-cyc. This reaction is thought to proceed through a series of carbocationic intermediates, which are highly reactive species that allow for the formation of new carbon-carbon bonds.
A key proposed mechanistic feature in the biogenesis of the mutilin core is the involvement of a C14 carbocation. Following the initial cyclization events that form the five- and six-membered rings, a subsequent rearrangement involving a hydride shift is thought to generate a carbocation at the C14 position. This reactive intermediate is then perfectly poised for the final ring closure to form the characteristic eight-membered ring of the mutilin skeleton. While direct observation of such transient intermediates is challenging, their involvement is strongly supported by the structures of the final products and by analogy to other well-characterized terpene cyclase mechanisms.
Proposed Biosynthetic Pathway of Mutilin:
Geranylgeranyl Pyrophosphate (GGPP) : The linear C20 precursor.
Cyclization Cascade Initiation : The departure of the pyrophosphate group from GGPP initiates a series of electron movements, leading to the formation of the initial ring structures.
Premutilin Formation : The diterpene cyclase (Pl-cyc) orchestrates a complex cyclization and rearrangement cascade, likely involving the aforementioned C14 carbocation, to yield the first committed intermediate, premutilin.
Stepwise Oxidations : A series of cytochrome P450 monooxygenases (Pl-P450-1, Pl-P450-2) sequentially hydroxylate the premutilin core at specific positions.
Dehydrogenation : A short-chain dehydrogenase/reductase (Pl-sdr) oxidizes one of the newly introduced hydroxyl groups to a ketone.
Acetylation : An acetyltransferase (Pl-atf) adds an acetyl group to another hydroxyl moiety.
Final Tailoring Steps : Further modifications, such as side-chain oxidation by Pl-P450-3, can occur to produce a variety of mutilin-related compounds.
Combinatorial Biosynthesis Approaches for Novel Mutilin-like Structures
The elucidation of the mutilin biosynthetic pathway and the identification of the corresponding gene cluster have opened up exciting avenues for the creation of novel, "unnatural" mutilin analogues through combinatorial biosynthesis. This approach involves the rational manipulation of the biosynthetic machinery to generate molecules with altered structures and potentially improved or novel biological activities.
One of the key strategies in combinatorial biosynthesis is the heterologous expression of the mutilin BGC in a genetically tractable host, such as Aspergillus oryzae. This allows for the targeted inactivation or modification of specific genes within the cluster. For example, by deleting one of the P450 monooxygenase genes, it is possible to accumulate the biosynthetic intermediate that is the substrate for that enzyme. These intermediates can then be isolated and characterized, or used as starting materials for semi-synthetic modifications.
Furthermore, the substrate promiscuity of some of the biosynthetic enzymes can be exploited. By introducing foreign genes encoding tailoring enzymes from other natural product pathways, it may be possible to generate hybrid mutilin-like structures with novel decorations. For instance, introducing a different acyltransferase could lead to the attachment of a different chemical group at the position typically occupied by the acetyl moiety.
Examples of Strategies in Mutilin Combinatorial Biosynthesis:
| Strategy | Description | Potential Outcome |
| Gene Knockout | Deletion or inactivation of a specific gene in the mutilin BGC. | Accumulation of biosynthetic intermediates, creation of derivatives lacking specific functional groups. |
| Gene Swapping | Replacing a gene in the mutilin BGC with a homologous gene from a different biosynthetic pathway. | Introduction of novel functionalities or modifications to the mutilin scaffold. |
| Precursor-Directed Biosynthesis | Feeding synthetic, non-native precursor molecules to a culture of the producing organism or a heterologous host. | Incorporation of the novel precursor into the final product, leading to a structurally modified analogue. |
| Enzyme Engineering | Modifying the active site of a biosynthetic enzyme through site-directed mutagenesis to alter its substrate specificity or catalytic activity. | Generation of enzymes that can accept novel substrates or perform different chemical transformations. |
While still a developing field, combinatorial biosynthesis holds immense promise for expanding the chemical diversity of the mutilin class of antibiotics, potentially leading to the discovery of new drugs with enhanced efficacy against resistant pathogens.
Structure Activity Relationship Sar Studies of Mutilin 11,14 Diacetate Analogues
Impact of C11 and C14 Acetylation on Bioactivity Profiles
While specific studies focusing solely on the C11 and C14 diacetate esters are limited, the broader SAR data of pleuromutilin (B8085454) derivatives highlight the critical nature of substitutions at these positions. The presence of an ester group at C14 is essential for antibacterial activity. Mutilin (B591076) itself, which has a free hydroxyl group at C14, is inactive. This indicates that the acetyl group at C14 in Mutilin 11,14-Diacetate is a crucial component for its biological function.
Conformational Restriction Studies of Mutilin-based Scaffolds
The three-dimensional shape of the mutilin scaffold is a key factor in its antibacterial efficacy. The core 5-6-8 tricyclic system adopts a specific boat-chair conformation, which is essential for its interaction with the ribosome. Conformational restriction studies, where the flexibility of the molecule is reduced through chemical modifications, have been employed to understand the optimal geometry for binding.
These studies have shown that maintaining the inherent conformation of the eight-membered ring is vital for either cellular uptake or ribosome binding. Analogues with significant alterations to this ring system, such as those with exocyclic alkenes, have been found to be nearly inactive. This suggests that the specific spatial arrangement of the functional groups on the mutilin core is a prerequisite for its antibacterial activity.
Influence of Side Chain Modifications (e.g., C14 carbamates, C22 amines) on Target Binding
Extensive research has been conducted on modifying the side chains of mutilin derivatives to enhance their antibacterial properties and pharmacokinetic profiles.
C14 Carbamates: The introduction of carbamate (B1207046) moieties at the C14 position has led to the discovery of potent antibacterial agents. These modifications can enhance the binding affinity to the ribosome and improve metabolic stability. The nature of the substituent on the carbamate group can significantly influence the activity spectrum and potency of the resulting compound.
C22 Amines: Modifications at the C22 position, often involving the introduction of amino groups, have been a successful strategy for developing new pleuromutilin derivatives. Replacing the thioether linkage with an amine at the C22 position has resulted in compounds with potent antibacterial activities. For example, a series of pleuromutilin derivatives with nitrogen-containing groups on the C14 side chain demonstrated strong antibacterial activity, with some compounds showing greater affinity for the 50S ribosome than the reference drug tiamulin nih.gov. The incorporation of a diaminoalkane substitution at C-19 in conjunction with C-22 thioether linkages has been shown to enhance activity against Gram-negative bacteria.
| Modification Position | Modification Type | Effect on Bioactivity |
|---|---|---|
| C14 | Carbamates | Increased potency and metabolic stability |
| C22 | Amines | Enhanced antibacterial activity, potential for broader spectrum |
| C19 and C22 | Diaminoalkane and Thioether | Enhanced activity against Gram-negative bacteria |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mutilin Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. Both 2D and 3D-QSAR models have been instrumental in the design and optimization of novel pleuromutilin derivatives.
Molecular Mechanisms of Action Research for Mutilin Derivatives
Ribosomal Binding and Inhibition of Protein Synthesis
The primary antibacterial action of mutilin (B591076) derivatives lies in their ability to disrupt the process of protein synthesis in bacteria. This is achieved through a highly specific interaction with the bacterial ribosome, the cellular machinery responsible for translating genetic code into proteins.
Analysis of Ribosome Binding Site (RBS) Interactions
Detailed structural and biochemical studies have pinpointed the binding site of pleuromutilin (B8085454) derivatives to the peptidyl transferase center (PTC) of the 50S ribosomal subunit. The PTC is a highly conserved region responsible for catalyzing the formation of peptide bonds, the fundamental links in a protein chain.
The tricyclic mutilin core of these compounds settles into a hydrophobic pocket within the A-site of the PTC. The C14 side chain extends towards the P-site, establishing crucial interactions with the ribosome. This binding is stabilized by a network of interactions with specific nucleotides of the 23S rRNA, a major component of the 50S subunit. Key nucleotides involved in this interaction include those in Domain V of the 23S rRNA.
Furthermore, ribosomal protein L3 has been identified as another important component of the binding site, with mutations in this protein conferring resistance to pleuromutilin antibiotics. The interaction with both rRNA and ribosomal proteins contributes to the high-affinity binding of these compounds.
Interactive Table: Key Ribosomal Interactions of Mutilin Derivatives
| Ribosomal Component | Interacting Nucleotides/Residues | Role in Binding |
| 23S rRNA (Domain V) | A2058, A2059, G2505, U2506, U2584, U2585 | Form the primary binding pocket and stabilize the compound through hydrogen bonds and hydrophobic interactions. |
| Ribosomal Protein L3 | Specific amino acid residues | Contributes to the overall binding affinity and can be a site of resistance mutations. |
Molecular Basis of Translational Interference
The binding of mutilin derivatives to the PTC effectively obstructs the proper functioning of the ribosome. By occupying the A- and P-sites, these compounds physically block the binding of aminoacyl-tRNAs, the molecules that carry the amino acid building blocks of proteins. This prevents the formation of peptide bonds and ultimately halts the elongation of the polypeptide chain, leading to the cessation of protein synthesis. This direct inhibition of peptidyl transferase activity is the core of their antibacterial effect.
Investigations into Anti-Inflammatory Molecular Pathways
Beyond their well-documented antibacterial properties, certain mutilin derivatives have demonstrated significant anti-inflammatory effects. Research in this area is uncovering novel mechanisms of action that are independent of their ribosomal inhibitory activity.
Modulation of Specific Signaling Pathways (e.g., PI3/AKT/mTOR, TNF-alpha/NF-kappa B)
Studies on the pleuromutilin antibiotic valnemulin (B25052) have provided insights into the anti-inflammatory actions of this class of compounds. In lipopolysaccharide (LPS)-stimulated macrophage cells, a model for inflammation, valnemulin was found to inhibit the production of key pro-inflammatory mediators, including nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov
This inhibition was associated with the downregulation of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for producing NO and PGE2, respectively. nih.gov Furthermore, valnemulin was shown to suppress the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). nih.gov
The molecular mechanism underlying these effects involves the modulation of key inflammatory signaling pathways. Valnemulin was observed to prevent the activation of nuclear factor-kappa B (NF-κB), a central transcription factor that orchestrates the expression of numerous pro-inflammatory genes. nih.gov This was achieved by inhibiting the translocation of NF-κB from the cytoplasm to the nucleus. nih.gov Additionally, valnemulin was found to block the phosphorylation of mitogen-activated protein kinases (MAPKs), another critical set of signaling molecules involved in the inflammatory response. nih.gov
While direct evidence for the modulation of the PI3/AKT/mTOR pathway by Mutilin 11,14-diacetate is still emerging, the known interplay between the NF-κB, MAPK, and PI3K/AKT/mTOR pathways suggests that this is a plausible area for its anti-inflammatory action.
Interactive Table: Anti-Inflammatory Effects of Valnemulin
| Inflammatory Mediator/Pathway | Effect of Valnemulin | Reference |
| Nitric Oxide (NO) | Inhibition of production | nih.gov |
| Prostaglandin E2 (PGE2) | Inhibition of production | nih.gov |
| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition of production | nih.gov |
| Nuclear Factor-kappa B (NF-κB) | Inhibition of activation | nih.gov |
| Mitogen-Activated Protein Kinases (MAPKs) | Inhibition of phosphorylation | nih.gov |
Mechanisms Beyond Ribosomal Inhibition in Select Analogues
The anti-inflammatory effects of some mutilin derivatives appear to be independent of their ability to inhibit bacterial protein synthesis. The concentrations at which these anti-inflammatory effects are observed are often lower than those required for antibacterial activity, suggesting a distinct mechanism of action. This indicates that these compounds may have direct effects on host immune cells and their signaling pathways, representing a promising avenue for the development of novel anti-inflammatory agents. Further research is needed to fully elucidate these non-ribosomal mechanisms and to determine if they are a general feature of the mutilin class of compounds or specific to certain analogues.
Membrane Interaction Studies for Antimicrobial Action
Research into the molecular mechanisms of mutilin derivatives, including this compound, has predominantly identified the inhibition of bacterial protein synthesis as the primary mode of antimicrobial action. The main target for this class of antibiotics is the peptidyl transferase center (PTC) located on the 50S subunit of the bacterial ribosome. nih.govnih.govwikipedia.org By binding to this site, pleuromutilins obstruct the correct positioning of transfer RNA (tRNA), thereby preventing peptide bond formation and halting protein synthesis. nih.govnih.gov
While direct disruption of the bacterial cell membrane is not the principal antimicrobial mechanism of mutilin derivatives, the interaction with the cell envelope is a critical aspect of their activity, primarily concerning drug influx to reach the intracellular target and efflux-mediated resistance mechanisms.
The chemical structure of pleuromutilin derivatives features a hydrophobic tricyclic core. nih.gov This lipophilic nature is thought to facilitate the passage of these molecules across the bacterial cell membrane to accumulate in the cytoplasm where the ribosomes are located. The interaction of the tricyclic pleuromutilin core with ribosomal nucleotides is mainly through hydrophobic interactions, van der Waals forces, and hydrogen bonds. nih.gov
One study involving a novel pleuromutilin derivative with a 4-fluorophenyl group noted that electron microscopy revealed disruption of bacterial cell division and possibly the synthesis of essential cell wall proteins in methicillin-resistant Staphylococcus aureus (MRSA). nih.gov However, this is likely an indirect consequence of inhibiting the synthesis of proteins vital for cell wall maintenance and division, rather than a direct physical interaction with the membrane lipids leading to lysis.
In Gram-negative bacteria, the interaction with the cell membrane is a significant factor in their intrinsic resistance to many pleuromutilin derivatives. Efflux pumps, such as the AcrAB-TolC system in Escherichia coli, can actively transport these antibiotics out of the cell, preventing them from reaching the necessary concentration to inhibit protein synthesis effectively. nih.gov Research has shown that the susceptibility of E. coli strains deficient in the AcrAB-TolC pump to pleuromutilins is increased. nih.gov Furthermore, the use of efflux pump inhibitors can significantly reduce the minimum inhibitory concentrations (MICs) of pleuromutilins against Enterobacteriaceae. nih.gov
Detailed Research Findings on Pleuromutilin Derivative Interactions
| Derivative Class | Key Findings | Research Focus |
| General Pleuromutilins | The primary mechanism is inhibition of bacterial translation by binding to the 50S ribosomal subunit. nih.gov The hydrophobic tricyclic core interacts with ribosomal nucleotides. nih.gov | Ribosome Binding and Protein Synthesis Inhibition |
| Lefamulin | Crystal structure analysis of Lefamulin in complex with the S. aureus large ribosomal subunit confirms its binding at the PTC, explaining its potent protein synthesis inhibition. researchgate.net | X-ray Crystallography of Ribosome-Drug Complex |
| Retapamulin | Binds to the bacterial ribosome with high affinity, inhibiting peptidyl transferase activity and partially inhibiting the binding of initiator tRNA to the P-site. nih.gov | Ribosome Binding Kinetics and Functional Assays |
| Tiamulin | Structural studies show Tiamulin located within the PTC of the 50S ribosomal subunit, with its tricyclic core in a pocket at the A-tRNA binding site and an extension partially overlapping the P-tRNA binding site. nih.gov | X-ray Crystallography of Ribosome-Drug Complex |
| Novel Pleuromutilin Derivative (with 4-fluorophenyl group) | Electron microscopy showed disrupted cell division and potential interference with cell wall protein synthesis in MRSA. nih.gov | Electron Microscopy and Antibacterial Evaluation |
| General Pleuromutilins | Intrinsic resistance in Enterobacteriaceae is mediated by the AcrAB-TolC efflux pump, which removes the drugs from the cell. nih.gov | Efflux Pump-Mediated Resistance |
Advanced Research Methodologies in Mutilin Studies
Spectroscopic Characterization of Mutilin (B591076) 11,14-Diacetate and its Derivatives
The structural elucidation of Mutilin 11,14-Diacetate and newly synthesized derivatives is fundamentally dependent on spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for determining the precise molecular structure.
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
¹³C NMR reveals the number of non-equivalent carbons and provides insights into their hybridization and bonding. For pleuromutilin (B8085454) derivatives, these techniques confirm the integrity of the core mutilin skeleton and verify the successful addition or modification of side chains, such as the acetate (B1210297) groups at positions C-11 and C-14.
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-MS), often with an electrospray ionization (ESI) source, is used to determine the exact molecular weight of the compound. This allows for the calculation of the elemental formula with high accuracy, serving as a crucial confirmation of the compound's identity and purity. Fragmentation patterns observed in tandem MS (MS/MS) experiments can further corroborate the proposed structure by showing the loss of specific functional groups.
The table below summarizes the key spectroscopic techniques applied in the characterization of mutilin derivatives.
| Technique | Application in Mutilin Derivative Characterization | Information Obtained |
| ¹H NMR | Confirms proton environments and structural modifications. | Chemical shift, integration (proton count), multiplicity (spin-spin coupling). |
| ¹³C NMR | Determines the carbon skeleton and functional groups. | Number of unique carbon atoms, chemical environment of carbons. |
| HR-MS (ESI) | Provides exact mass for elemental formula determination. | High-accuracy mass-to-charge ratio (m/z). |
Advanced Chromatographic and Mass Spectrometric Techniques for Analysis
To separate, identify, and quantify this compound and its derivatives in various matrices, researchers employ advanced chromatographic techniques coupled with mass spectrometry.
High-Performance Liquid Chromatography (HPLC): HPLC is a foundational technique for the purification and analysis of pleuromutilin derivatives. Reversed-phase columns, such as C8 or C18, are commonly used to separate compounds based on their hydrophobicity.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The coupling of liquid chromatography with tandem mass spectrometry provides a highly sensitive and selective method for detecting and quantifying compounds. This is particularly valuable for analyzing complex biological samples, such as fermentation broths or plasma. Ultra-High-Performance Liquid Chromatography (UHPLC) systems, which use smaller particle-size columns, offer faster analysis times and higher resolution compared to traditional HPLC.
UHPLC-Quadrupole Time-of-Flight (Q-TOF) MS/MS: This powerful combination is used for comprehensive metabolite profiling. Its high resolution and mass accuracy enable the identification of unknown metabolites of mutilin derivatives by analyzing their fragmentation patterns and determining their elemental compositions.
These analytical methods are critical for pharmacokinetic studies, metabolite identification, and quality control during the synthesis and production of mutilin compounds.
| Technique | Purpose | Key Advantages |
| HPLC | Purification and quantification of synthesized derivatives. | Robust, reliable separation. |
| LC-MS/MS | Sensitive and selective detection in complex matrices. | High sensitivity and specificity for quantification. |
| UHPLC-Q-TOF-MS/MS | Identification of unknown metabolites and impurities. | High resolution, high mass accuracy, structural information from fragmentation. |
Application of Omics Technologies in Biosynthesis and Mechanism Research
Omics technologies provide a global view of cellular processes, offering profound insights into the biosynthesis of mutilin and its mechanism of action.
Genomics and Transcriptomics: The sequencing of the genome of the pleuromutilin-producing fungus, Clitopilus passeckerianus, has been a significant breakthrough. Genomic analysis has led to the identification of the pleuromutilin biosynthetic gene cluster (BGC), which contains the genes encoding the enzymes responsible for its synthesis, including a terpene synthase and various cytochrome P450s. Transcriptomic approaches, such as the analysis of Expressed Sequence Tags (ESTs) and differential gene expression studies, help to define the boundaries of this gene cluster and identify regulatory genes. These studies reveal which genes are "switched on" during antibiotic production, providing a roadmap for metabolic engineering to increase yields.
Proteomics: Proteomics involves the large-scale study of proteins. In the context of mutilin research, proteomic techniques can be used to understand how bacteria respond to the antibiotic. By comparing the proteome of bacteria before and after exposure to a mutilin derivative, researchers can identify changes in protein expression. For example, an upregulation of stress-response proteins or changes in the expression of ribosomal proteins could provide clues about the drug's specific effects and potential resistance mechanisms.
Metabolomics: Metabolomics is the comprehensive analysis of all small-molecule metabolites in a biological system. In the study of mutilin-producing fungi, metabolomics can map the metabolic pathways and identify the precursors and intermediates involved in pleuromutilin biosynthesis. This information is complementary to genomic data and is crucial for optimizing fermentation conditions for enhanced antibiotic production.
| Omics Field | Application in Mutilin Research | Key Findings/Goals |
| Genomics | Identification of the biosynthetic gene cluster (BGC) in Clitopilus passeckerianus. | Location and sequence of genes for pleuromutilin synthesis. |
| Transcriptomics | Analysis of gene expression during antibiotic production. | Defining BGC boundaries; identifying regulatory elements. |
| Proteomics | Studying the bacterial response to mutilin treatment. | Understanding mechanism of action and identifying resistance pathways. |
| Metabolomics | Profiling intermediates in the pleuromutilin biosynthetic pathway. | Optimizing production and understanding metabolic flux. |
Use of Reporter Gene Assays for Pathway Analysis
Reporter gene assays are powerful tools for studying the effects of compounds on specific cellular pathways, such as protein synthesis. Since mutilin derivatives are known inhibitors of bacterial translation, these assays are highly relevant for mechanistic studies.
A typical assay involves genetically engineering a cell to express a reporter protein (e.g., luciferase or green fluorescent protein) under the control of a specific promoter. The amount of reporter protein produced is easily measured and serves as a readout of gene expression.
To study protein synthesis inhibitors, a bicistronic mRNA reporter can be used in an in vitro translation system. This setup can simultaneously screen for inhibitors of different stages of translation. A compound like this compound would be expected to inhibit the translation of the reporter gene, leading to a quantifiable decrease in the reporter signal (e.g., luminescence). This approach allows for high-throughput screening of new mutilin derivatives to rank their potency as translation inhibitors.
In Vitro Cellular and Biochemical Assay Development for Mechanistic Studies
To dissect the precise molecular mechanism of this compound, a variety of specialized in vitro assays are developed. These assays can be broadly categorized as biochemical (cell-free) and cellular.
Biochemical Assays: These assays use purified components to study direct molecular interactions.
Ribosome Binding Assays: These experiments directly measure the affinity of a mutilin derivative for its target, the 50S ribosomal subunit. Competitive binding assays using a radiolabeled or fluorescently labeled pleuromutilin derivative can determine the binding kinetics (on- and off-rates) and equilibrium dissociation constant (Kd) of unlabeled compounds like this compound. A lower Kd value indicates a higher binding affinity.
In Vitro Translation Assays: These cell-free systems contain all the necessary components for protein synthesis (ribosomes, tRNAs, amino acids, enzymes). The inhibitory effect of a compound is measured by quantifying the amount of a specific protein (often a luciferase reporter) produced from a template mRNA. This allows for the determination of IC₅₀ values, which represent the concentration of the inhibitor required to reduce protein synthesis by 50%.
Peptidyl Transferase Center (PTC) Assays: Since mutilins bind to the PTC of the ribosome, specific assays are used to monitor the inhibition of peptide bond formation. The "puromycin reaction" is a classic example, where the antibiotic puromycin (B1679871) mimics an aminoacyl-tRNA and accepts the nascent polypeptide chain. Inhibition of this reaction by a mutilin derivative confirms its action at the PTC.
Cellular Assays: These assays use living cells to assess the compound's activity in a more biologically relevant context.
Minimum Inhibitory Concentration (MIC) Determination: This is a standard microbiology assay where bacteria are grown in the presence of serial dilutions of the antibiotic. The MIC is the lowest concentration of the compound that prevents visible bacterial growth.
Time-Kill Kinetics Assays: These experiments measure the rate at which an antibiotic kills a bacterial population over time at different concentrations (e.g., 2x MIC, 4x MIC). This helps to characterize the bactericidal or bacteriostatic nature of the compound.
Future Directions in Mutilin 11,14 Diacetate Research
Exploration of Uncharted Chemical Space around the Mutilin (B591076) Core
The "small molecule universe" (SMU), which encompasses all synthetically feasible organic molecules of 500 Daltons or less, is estimated to contain over 10^60 structures. nih.gov A significant portion of this chemical space remains unexplored. nih.govdigitellinc.com Future research will focus on systematically exploring the uncharted chemical space around the tricyclic mutilin core. The aim is to design and synthesize novel derivatives with unique structural motifs that could lead to improved potency, expanded spectrum of activity, and the ability to overcome existing resistance mechanisms.
The exploration of this vast molecular frontier is crucial for molecular and materials discovery. nih.gov By moving beyond conventional modifications, researchers can tap into a near-infinite source of diverse and novel compounds. nih.gov Algorithms for Chemical Space Exploration with Stochastic Search (ACSESS) can be employed to generate representative libraries of all possible drug-like compounds, systematically searching unexplored regions of the SMU. nih.gov This strategic exploration can help in identifying Mutilin 11,14-Diacetate analogues that occupy previously neglected areas of the chemical space, potentially leading to the discovery of compounds with novel mechanisms of action or improved pharmacokinetic profiles. nih.gov
Integration of Artificial Intelligence and Machine Learning in Mutilin Design
Artificial Intelligence (AI) and Machine Learning (ML) are transforming the landscape of drug discovery and development by enhancing efficiency, accuracy, and speed. researchgate.net These technologies are being applied at every stage of computer-aided drug design, resulting in a higher success rate for identifying promising hit compounds. nih.gov The integration of AI and ML will be instrumental in the future design of this compound analogues.
Virtual Screening: High-throughput virtual screening (HTVS) integrated with AI/ML can rapidly screen vast libraries of virtual mutilin derivatives to identify those with the highest probability of binding to the ribosomal target. researchgate.netnih.gov
De Novo Drug Design: Generative AI models can design entirely new mutilin analogues with optimized properties, exploring novel chemical space that may not be accessible through traditional medicinal chemistry approaches. researchgate.net
Predictive Modeling: AI and ML algorithms can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel mutilin derivatives, as well as their potential for drug-drug interactions and adverse reactions. researchgate.net This allows for the early deselection of compounds with unfavorable profiles, saving time and resources.
By leveraging the power of AI and ML, researchers can accelerate the discovery of new mutilin-based drug candidates and improve the efficiency of the entire drug development process. nih.govgoogle.comwiley.com
Investigation of Novel Biological Targets and Pathways
While the primary mechanism of action of mutilin derivatives is the inhibition of bacterial protein synthesis via binding to the 50S ribosomal subunit, future research will explore the possibility of engaging novel biological targets and pathways. frontiersin.orgmdpi.com Expanding the range of antibiotic targets is a critical strategy to address the growing challenge of antimicrobial resistance. nih.gov
This research will involve:
Target-Based Screening: Identifying and validating new essential bacterial proteins or enzymes that could be inhibited by mutilin analogues. nih.gov While historically challenging, advancements in understanding bacterial physiology and genomics are revealing new potential targets.
Phenotypic Screening: Utilizing whole-cell screening approaches to identify mutilin derivatives that exhibit antibacterial activity through novel mechanisms, which can then be elucidated through further studies.
Dual-Targeting Approaches: Designing mutilin analogues that can simultaneously inhibit the ribosome and another essential bacterial target, potentially leading to synergistic effects and a lower propensity for resistance development.
The discovery of new targets for this compound derivatives would represent a significant breakthrough, offering new avenues for combating multidrug-resistant pathogens. nih.gov
Development of New Synthetic Methodologies for Complex Mutilin Analogues
The chemical synthesis of complex natural product analogues like those derived from this compound presents significant challenges. The development of new synthetic methodologies is crucial for accessing novel and structurally diverse derivatives. nih.govdiamond.ac.uk This field plays a pivotal role in providing chemists with the tools to create intricate molecular architectures. nih.gov
Future efforts in this area will focus on:
Catalytic C-H Bond Activation: Leveraging transition-metal catalysis to directly functionalize the mutilin core at positions that are difficult to access through traditional methods, enabling the introduction of novel substituents. mdpi.com
Flow Chemistry and Automation: Implementing continuous flow chemistry and automated synthesis platforms to rapidly generate libraries of mutilin analogues for high-throughput screening. nih.gov
Biocatalysis: Employing enzymes to perform stereoselective transformations on the mutilin scaffold, providing access to unique stereoisomers that may possess enhanced biological activity. beilstein-journals.org
Novel Annulation Strategies: Developing innovative methods for constructing new ring systems onto the mutilin core, leading to the creation of entirely new classes of mutilin-based compounds. mdpi.com
These advanced synthetic strategies will empower chemists to build more complex and diverse mutilin analogues, expanding the structure-activity relationship knowledge base and increasing the probability of discovering next-generation antibiotics. researchgate.net
Collaborative Research Frameworks for Accelerating Mutilin-based Discoveries
The challenges associated with antibiotic discovery and development are too great for any single entity to tackle alone. Collaborative research frameworks are essential for accelerating progress in the field of mutilin-based drug discovery. stjude.org A lack of information sharing has historically been a barrier to discovering new antibiotics. amr-insights.eu
Initiatives like the Shared Platform for Antibiotic Research and Knowledge (SPARK) are designed to bridge the gap between academia and industry by creating shared knowledge platforms. nih.govamr-insights.eu SPARK is a cloud-based, virtual laboratory that enables scientists to share data and insights, learn from past research, and generate new hypotheses, particularly regarding Gram-negative bacteria. amr-insights.euacs.org
Future collaborative efforts will likely involve:
Public-Private Partnerships: Fostering collaborations between academic institutions, pharmaceutical companies, and government agencies to share resources, expertise, and risk.
Open-Source Drug Discovery: Creating platforms where scientific data and research findings related to mutilin derivatives are made publicly available to the global research community.
Global Consortia: Establishing international collaborations to coordinate research efforts, avoid duplication, and ensure that the most promising mutilin-based candidates are advanced into clinical development. gardp.org
By working together, the scientific community can harness its collective knowledge and resources to overcome the hurdles in antibiotic R&D and ensure a sustainable pipeline of new mutilin-based medicines to combat the growing threat of antimicrobial resistance. nih.gov
Q & A
Q. What experimental methods are used to determine the crystal structure of Mutilin 11,14-Diacetate?
The crystal structure of this compound is typically resolved using single-crystal X-ray diffraction (SCXRD) . Key parameters include bond lengths, dihedral angles, and hydrogen-bonding networks. For example, studies on Mutilin derivatives reveal a rigid 5-6-8 tricyclic carbon skeleton with eight stereocenters, where bond lengths fall within normal ranges (1.54 Å for C-C bonds). Hydrogen bonds (e.g., O–H···O interactions) stabilize the crystal lattice, often forming chains along specific crystallographic axes. The C14 side chain adopts a zigzag conformation, and substituents like thioether or amide groups influence molecular packing .
Q. How is the purity of this compound assessed during synthesis?
Purity analysis employs reverse-phase high-performance liquid chromatography (HPLC) with UV detection. System suitability tests involve spiking samples with known impurities (e.g., pleuromutilin, 11-monoacetyl mutilin) and comparing retention times. For example, tiamulin fumarate impurities are resolved using a mobile phase of perchloric acid buffer and acetonitrile, with detection at 254 nm. Acceptance criteria typically limit individual impurities to ≤1.0% and total impurities to ≤3.0% .
Q. What in vitro assays are used to evaluate the antimicrobial activity of Mutilin derivatives?
Standard assays include:
- Minimum inhibitory concentration (MIC) tests against Gram-positive bacteria (e.g., Staphylococcus aureus) and mycoplasma.
- Time-kill kinetics to assess bactericidal vs. bacteriostatic effects.
- Resistance induction studies by serially passaging bacteria in sub-inhibitory concentrations.
Data interpretation requires normalization to control antibiotics (e.g., erythromycin) and statistical validation of replicates .
Advanced Research Questions
Q. How can structural modifications at the C14 position enhance Mutilin’s pharmacokinetic properties?
Modifying the C14 side chain (e.g., introducing sulfur or halogen atoms) improves metabolic stability and bioavailability. For instance, replacing the hydroxyl group with a thioacetate moiety (as in 14-O-[(2-chlorobenzamide)thioacetate] Mutilin) increases lipophilicity, enhancing membrane penetration. Conformational analysis via molecular dynamics simulations reveals that bulky substituents stabilize the azizag conformation, reducing enzymatic degradation .
Q. How do researchers resolve contradictions in antimicrobial activity data across different bacterial strains?
Contradictions often arise from strain-specific resistance mechanisms (e.g., efflux pumps, ribosomal mutations). To address this:
- Perform whole-genome sequencing of resistant isolates to identify mutations in target sites (e.g., 50S ribosomal subunit).
- Use isogenic strain pairs (wild-type vs. mutated) to isolate resistance determinants.
- Validate findings with competitive binding assays (e.g., radiolabeled Mutilin vs. clindamycin) .
Q. What in vivo models are suitable for studying this compound’s impact on gut microbiota?
Murine models are commonly used:
- Dose-response studies : Administer Mutilin orally (e.g., 0.3 g/kg/day) for 7 days.
- 16S rRNA sequencing of fecal samples to track genus-level changes (e.g., Bacteroides enrichment, Akkermansia depletion).
- Metabolomic profiling (GC-MS) to link microbial shifts to functional changes (e.g., downregulated carbohydrate metabolism). Controls must include vehicle-treated cohorts and antibiotic cocktails to distinguish compound-specific effects .
Q. How can crystallographic data explain discrepancies in Mutilin derivative solubility?
Crystal packing interactions (e.g., hydrogen bonds, van der Waals forces) directly affect solubility. For example, co-crystallization with ethanol molecules in Mutilin derivatives creates hydrophilic channels, improving aqueous solubility. Hirshfeld surface analysis quantifies intermolecular interactions, while powder X-ray diffraction (PXRD) correlates crystallinity with dissolution rates .
Methodological Best Practices
Q. How to design a robust structure-activity relationship (SAR) study for Mutilin analogs?
- D-optimal experimental design : Optimize substituent combinations (e.g., acyl, thioether groups) using response surface methodology.
- Multivariate regression : Corrogate structural descriptors (e.g., logP, polar surface area) with bioactivity data.
- Cross-validation : Split data into training/test sets to avoid overfitting .
Q. What statistical approaches are recommended for analyzing contradictory MIC data?
- Mixed-effects models : Account for variability between bacterial strains and experimental batches.
- Principal component analysis (PCA) : Identify outliers or confounding variables (e.g., pH, incubation time).
- Meta-analysis : Pool data from independent studies using random-effects models to assess heterogeneity .
Q. How to validate hydrogen-bonding networks in Mutilin crystal structures?
- Bader’s quantum theory of atoms in molecules (QTAIM) : Calculate bond critical points to confirm hydrogen bonds.
- Temperature-dependent crystallography : Monitor bond stability under thermal stress.
- Solid-state NMR : Validate hydrogen positions and dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
